Crystallographically Validated Fragment Hit Against Deoxyhypusine Synthase (DHPS) Confers Unique Target Engagement vs. All Other Analogs
The target compound is the only member of its close analog series for which a validated, high-resolution X-ray structure of its complex with a therapeutically relevant protein target exists. It was identified as a ligand of interest (A1I12) in a crystallographic fragment screening campaign against human deoxyhypusine synthase (DHPS). The electron density maps at 1.45 Å resolution confirm unambiguous binding at a defined site within the DHPS active site [1]. No equivalent experimental binding data or structural information is available for 4-(pyrrolidin-1-yl)benzylamine, 4-(morpholinocarbonyl)benzylamine, 4-(piperidinocarbonyl)benzylamine, or 4-(pyrrolidinocarbonyl)aniline in complex with this or any other target.
| Evidence Dimension | Validated Target Engagement (Crystallographic Fragment Hit) |
|---|---|
| Target Compound Data | Confirmed; PDB 9IES, ligand A1I12, Resolution 1.45 Å, R-Value Free: 0.211 |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)benzylamine: No data. 4-(Morpholinocarbonyl)benzylamine: No data. 4-(Piperidinocarbonyl)benzylamine: No data. 4-(Pyrrolidinocarbonyl)aniline: No data. |
| Quantified Difference | Qualitative but absolute; target compound has validated binding, all comparators have zero validated engagement. |
| Conditions | Crystallographic fragment screen; Human DHPS expressed in E. coli; X-ray diffraction |
Why This Matters
For a procurement decision in a fragment-based drug discovery program, the existence of a solved co-crystal structure eliminates the hit validation step and allows immediate progression to structure-guided optimization.
- [1] Wilk, P., Wator-Wilk, E., Muszak, D., Kochanowski, P., Krojer, T., Grudnik, P. (2025). Crystallographic fragment screening supports tool compound discovery and reveals conformational flexibility in human deoxyhypusine synthase. PDB Entry 9IES. View Source
